5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide
Overview
Description
5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C29H25N5O5S and its molecular weight is 555.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 555.15764009 g/mol and the complexity rating of the compound is 1070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Behavior and Cyclization
A study on the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivatives in a protic medium has been explored. The research found that the electrochemical reduction in acidic medium leads to the formation of amino-benzonaphthyridine N-oxide through cyclization involving the hydroxylamino group and the cyano substituent. This process highlights the potential for chemical transformations and the creation of cyclic compounds with significant properties, which could be relevant for the compound (David et al., 1995).
Insecticidal Activity of Pyridine Derivatives
The synthesis and insecticidal activity of various pyridine derivatives against the cowpea aphid have been investigated. One particular compound showed about four times the insecticidal activity of the reference insecticide, acetamiprid. This indicates the potential of certain pyridine derivatives, possibly including the compound of interest, for agricultural applications as insecticides (Bakhite et al., 2014).
Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives
The synthesis, characterization, and in vitro cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted. These compounds were evaluated against Ehrlich Ascites Carcinoma (EAC) cells, showing the potential medicinal applications of such derivatives in cancer research (Hassan et al., 2014).
Synthesis and Biological Activity
Another study focused on the synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, revealing potent inhibitors of ribonucleotide reductase activity. These findings could suggest pathways for the development of novel therapeutic agents, potentially relevant to the chemical compound , given its structural complexity and potential for bioactivity (Liu et al., 1996).
Reactions with Cyanothioacetamide
The reaction of chromone-3-carboxamides with cyanothioacetamide to form various heterocyclic compounds has been explored. This study showcases the potential for creating diverse heterocyclic structures through specific chemical reactions, which could be of interest in the study of the given compound (Kornev et al., 2019).
Properties
IUPAC Name |
5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O5S/c1-18-26(28(36)33-22-13-7-9-15-24(22)39-2)27(19-10-4-3-5-11-19)20(16-30)29(31-18)40-17-25(35)32-21-12-6-8-14-23(21)34(37)38/h3-15,27,31H,17H2,1-2H3,(H,32,35)(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSBIXWOQUVEGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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